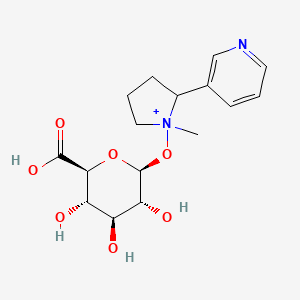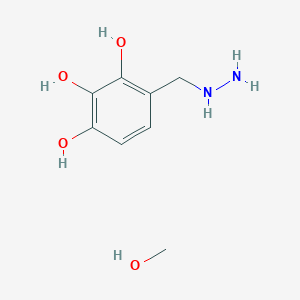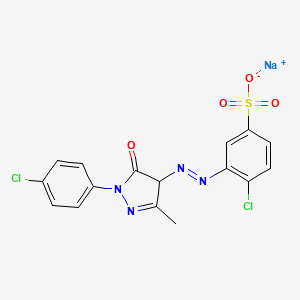
Nicotine-N-beta-glucuronide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine N-beta-D-Glucuronide is a metabolite of nicotine, formed through the process of glucuronidation. This compound is significant in the study of nicotine metabolism and its effects on the human body. It is often used as a biomarker to measure nicotine exposure and metabolism in various biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine N-beta-D-Glucuronide typically involves the glucuronidation of nicotine. This process can be achieved through enzymatic reactions using glucuronosyltransferase enzymes. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a cofactor, and the reaction is carried out in a buffered aqueous solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of Nicotine N-beta-D-Glucuronide may involve the use of bioreactors where the enzymatic glucuronidation process is scaled up. The conditions are optimized for maximum yield, including the concentration of nicotine, the enzyme, and the cofactor, as well as the reaction time and temperature .
Análisis De Reacciones Químicas
Types of Reactions
Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and uridine diphosphate glucuronic acid.
Major Products Formed
The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .
Aplicaciones Científicas De Investigación
Nicotine N-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacology, and medicine. It serves as a biomarker for nicotine exposure and metabolism, helping researchers understand the pharmacokinetics and pharmacodynamics of nicotine. Additionally, it is used in studies investigating the effects of nicotine on cognitive function and its potential role in neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- Cotinine N-beta-D-Glucuronide
- Trans-3’-Hydroxycotinine O-beta-D-Glucuronide
- Nicotine N-oxide
Uniqueness
Nicotine N-beta-D-Glucuronide is unique in its specific formation pathway and its role as a direct metabolite of nicotine. Unlike other nicotine metabolites, it is formed through a conjugation reaction, making it more water-soluble and facilitating its excretion from the body. This property makes it particularly useful as a biomarker for nicotine exposure .
Propiedades
Fórmula molecular |
C16H23N2O7+ |
|---|---|
Peso molecular |
355.36 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |
Clave InChI |
IQBZLXMLDRESRS-WFKWWHKSSA-O |
SMILES isomérico |
C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)






![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
